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Compound of Interest

Compound Name:
(S)-(-)-1,1,2-Triphenylethane-1,2-

diol

Cat. No.: B104574 Get Quote

Technical Guide: 13C NMR Data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of the 13C Nuclear Magnetic

Resonance (NMR) data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a crucial chiral intermediate

in pharmaceutical and fine chemical synthesis.[1][2] It includes a summary of predicted 13C

NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of

its application in asymmetric synthesis.

13C NMR Data Presentation
Obtaining a publicly available, experimentally verified 13C NMR spectrum for (S)-(-)-1,1,2-
Triphenylethane-1,2-diol is challenging. While spectral databases often require subscriptions

for full data access, the 13C NMR chemical shifts for the enantiomer, (R)-(+)-1,1,2-triphenyl-

1,2-ethanediol, are expected to be identical. The following table summarizes the predicted 13C

NMR chemical shifts for 1,1,2-Triphenylethane-1,2-diol. These predictions are based on

standard chemical shift ranges for the carbon environments present in the molecule.

Table 1: Predicted 13C NMR Chemical Shifts for (S)-(-)-1,1,2-Triphenylethane-1,2-diol
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Carbon Atom Assignment
Predicted Chemical Shift
(ppm)

Notes

C1 (quaternary, bearing two

phenyls and -OH)
80 - 90

Deshielded due to attachment

to oxygen and two phenyl

groups.

C2 (methine, bearing one

phenyl and -OH)
75 - 85

Deshielded due to attachment

to oxygen and a phenyl group.

Phenyl C (ipso, attached to

C1)
140 - 150

Quaternary carbons, typically

show weaker signals.

Phenyl C (ipso, attached to

C2)
135 - 145

Quaternary carbon, typically

shows a weaker signal.

Phenyl C (ortho, meta, para) 125 - 130
Aromatic region, multiple

overlapping signals expected.

Note: These are predicted values. Actual experimental values may vary depending on the

solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a 13C NMR spectrum of an organic

compound like (S)-(-)-1,1,2-Triphenylethane-1,2-diol.

2.1. Sample Preparation

Sample Weighing: Accurately weigh approximately 10-50 mg of (S)-(-)-1,1,2-
Triphenylethane-1,2-diol.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic

compounds. Other options include acetone-d6, dimethyl sulfoxide-d6 (DMSO-d6), or

methanol-d4. The choice of solvent can slightly affect the chemical shifts.

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen

deuterated solvent in a clean, dry vial.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to

reference the spectrum.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm

NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector

(typically around 4-5 cm).

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2.2. NMR Spectrometer Setup and Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal resolution.

Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be

tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by

shimming to obtain sharp, symmetrical peaks.

Acquisition Parameters:

Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a

Bruker spectrometer) is typically used. This decouples the protons from the carbon atoms,

resulting in a spectrum with single lines for each unique carbon, which simplifies

interpretation.

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

Acquisition Time (AQ): Typically 1-2 seconds.

Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For

quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary

to ensure full relaxation of all carbon nuclei.

Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number

of scans is required compared to 1H NMR. This can range from several hundred to
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several thousand scans, depending on the sample concentration and the desired signal-

to-noise ratio.

Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to

cover the entire range of organic chemical shifts.

2.3. Data Processing

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-

domain spectrum using a Fourier transform.

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all

peaks are in the absorptive mode (pointing upwards).

Baseline Correction: The baseline of the spectrum is corrected to be flat.

Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not

used, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While

integration in standard 13C NMR is not always reliable for determining the ratio of different

carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it

can provide a rough estimate of peak intensities.

Visualization of Application in Asymmetric
Synthesis
(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral auxiliary and a precursor for chiral

ligands in asymmetric catalysis. The following diagram illustrates a generalized workflow where

such a chiral diol is employed to induce stereoselectivity in a chemical reaction.
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Caption: Generalized workflow for asymmetric synthesis using a chiral diol.

This technical guide provides essential information on the 13C NMR data of (S)-(-)-1,1,2-
Triphenylethane-1,2-diol for professionals in the fields of chemical research and drug

development. The detailed experimental protocol and the visualized workflow of its application

in asymmetric synthesis offer a comprehensive resource for utilizing this important chiral

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [13C NMR data for (S)-(-)-1,1,2-Triphenylethane-1,2-
diol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104574#13c-nmr-data-for-s-1-1-2-triphenylethane-1-
2-diol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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